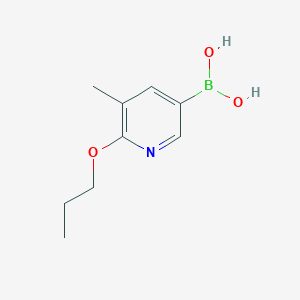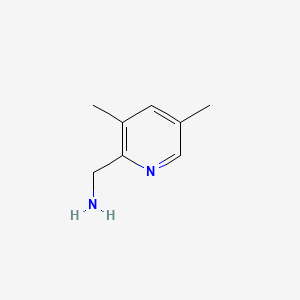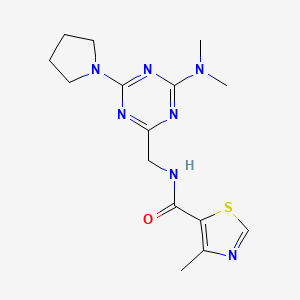![molecular formula C16H11F3N2O3S2 B2621500 N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide CAS No. 895451-82-8](/img/structure/B2621500.png)
N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide is a synthetic organic compound characterized by its unique chemical structure, which includes a benzo[d]thiazole core substituted with fluorine atoms and a sulfonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide typically involves multiple steps:
Formation of the Benzo[d]thiazole Core: The initial step involves the synthesis of the benzo[d]thiazole core. This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.
Introduction of Fluorine Atoms: Fluorination of the benzo[d]thiazole core is carried out using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Sulfonylation: The sulfonyl group is introduced via a sulfonyl chloride derivative, reacting with the benzo[d]thiazole intermediate in the presence of a base like triethylamine.
Amidation: The final step involves the coupling of the sulfonylated benzo[d]thiazole with 3-aminopropanoic acid or its derivatives to form the desired propanamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the propanamide moiety, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structural features make it a candidate for drug development, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry
In the industrial sector, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms and sulfonyl group enhance its binding affinity and specificity, allowing it to modulate biological pathways effectively. The compound may inhibit or activate target proteins, leading to downstream effects that can be harnessed for therapeutic purposes.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-fluorobenzo[d]thiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide
- N-(4,6-dichlorobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide
- N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-((4-methylphenyl)sulfonyl)propanamide
Uniqueness
Compared to similar compounds, N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These features enhance its reactivity and binding affinity, making it a valuable compound for various applications in scientific research and industry.
Propiedades
IUPAC Name |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)sulfonylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N2O3S2/c17-9-1-3-11(4-2-9)26(23,24)6-5-14(22)20-16-21-15-12(19)7-10(18)8-13(15)25-16/h1-4,7-8H,5-6H2,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDWJKXSSKDWYGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)CCC(=O)NC2=NC3=C(C=C(C=C3S2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-({5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl}methyl)pyridine](/img/structure/B2621424.png)


![1-[2-(2-Chlorophenyl)-2-oxoethyl]-3-{[3-(trifluoromethyl)phenyl]methyl}imidazolidine-2,4,5-trione](/img/structure/B2621428.png)
![1-[4-(1-Amino-2-methylpropan-2-yl)piperidin-1-yl]-2-(1-benzofuran-3-yl)ethanone;hydrochloride](/img/structure/B2621429.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide](/img/structure/B2621433.png)


![({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 4-tert-butylbenzoate](/img/structure/B2621438.png)

